Home > Products > Screening Compounds P99161 > 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide - 862809-14-1

2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Catalog Number: EVT-3079732
CAS Number: 862809-14-1
Molecular Formula: C14H10ClN3O4
Molecular Weight: 319.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide

    Compound Description: This compound is a naphtho-furan derivative incorporating a 5-phenyl-1,3,4-oxadiazole moiety. It was synthesized and evaluated for its antimicrobial activity, demonstrating good antibacterial and antifungal properties.

2. 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

    Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a furan-2-yl group at the 5-position and a phenyl amino group at the 2-position of the oxadiazole ring. The crystal structure of this compound has been reported.

3. N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

    Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 5-position and a variety of nitro-substituted heteroaromatic carboxamide groups at the 2-position. These compounds were synthesized and tested for their activity against Mycobacterium tuberculosis, with some showing promising activity.

4. N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

    Compound Description: This series of oxadiazole analogues incorporates a pyridin-2-amine moiety attached to the 2-position of the oxadiazole ring via a methylene bridge. These compounds were synthesized and evaluated for their antiproliferative and antimicrobial activities, exhibiting promising results.

5. N-{[5-(2,4-Dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl] methyl}amine derivatives

    Compound Description: This series features a 2,4-dichlorophenyl group at the 5-position of the 1,3,4-oxadiazole ring and various amine derivatives linked at the 2-position via a methylene bridge. These compounds were synthesized and tested for their in vitro anticancer activity against cervic, liver, and breast cancer cell lines.

6. Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

    Compound Description: This copper(II) complex consists of two ligands featuring a 1,3,4-oxadiazole ring with a 4-methoxyphenyl group at the 5-position. The copper ion is coordinated by four nitrogen atoms from the ligands.

7. N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines

    Compound Description: This series features a 1,3,4-oxadiazole ring with a furan-2-yl group at the 2-position and various substituted phenyl groups at the 5-position, connected by a methanimine linker. These compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing promising results.

8. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This compound is a hybrid molecule containing both 1,3,4-thiadiazole and dichloroacetic acid moieties, along with a pyrazoline ring. It was synthesized and studied for its anticancer activity in vitro.

9. 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

    Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives differ from each other in the groups attached to the carbon atoms: a methoxyphenyl ring and a benzonitrile group in the first compound and a chlorophenyl ring and an acetamide group in the second compound.

10. N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

    Compound Description: This series of compounds was designed as potential alkaline phosphatase inhibitors. They feature a benzamide group linked to the 2-position of the oxadiazole ring through a methylene bridge, with various alkylthio substituents at the 5-position. Biological evaluation revealed good to excellent inhibitory activity against alkaline phosphatase.

11. N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1 -ylcarbonyl}-p-toluenesulfonamides and N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl} -p-toluenesulfonamides

    Compound Description: These novel p-toluenesulfonamide derivatives incorporate either a tetrahydro-3-oxopyridazine ring or a 1,3,4-oxadiazole ring, both substituted with furan-2-yl moieties. Their synthesis involved reacting (E)-2-aroylmethyl-3-(2-furyl)acrylohydrazides with tosylisocyanate, followed by acid-catalyzed cyclization.

12. N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

    Compound Description: This series of acetamide derivatives features a 1,3,4-oxadiazole ring substituted with a (4-substituted)phenyl group at the 5-position and diverse secondary amines attached to the acetamide moiety at the 2-position. These compounds were synthesized and evaluated for their local anesthetic activity, showing significant potential in rabbit corneal reflex and guinea pig wheal derm models.

13. N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

    Compound Description: This series of compounds combines an indole moiety with a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group at the 5-position. These compounds were synthesized and screened for their antimicrobial and antioxidant activities, showing promising results.

**14. 7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines **

    Compound Description: This series of ethenomorphinane derivatives incorporates a 1,3,4-oxadiazol-2-yl moiety linked to the morphinan scaffold. These compounds were synthesized and characterized using various spectroscopic techniques, including HR-MS, FT-IR, and NMR.

15. 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound is a benzamide derivative containing a 1,3,4-oxadiazole ring. The crystal structure of its thermodynamically stable crystalline modification has been reported, highlighting its potential use in stable suspension formulations.

16. N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide

    Compound Description: This compound features an indole moiety connected to the 2-position of the 1,3,4-oxadiazole ring via a methylene bridge and a sulfanyl linker. This compound was synthesized and analyzed using UV spectroscopy.

17. N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives * Compound Description: This series of pyridine derivatives features a 1,3,4-oxadiazole ring linked to a 3-bromophenyl acetohydrazide moiety through a sulfanyl bridge. They were synthesized and evaluated for their antifungal and antimicrobial activities, showing promising results against specific fungal strains.

    18. methanol[μ-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide-κ2N1,O1:κN2]sodium * Compound Description: This compound is a sodium complex bridged by a Schiff base anion containing a 1,3,4-oxadiazole ring. This structure is stabilized by O—H⋯N hydrogen bonds between methanol and the Schiff base anion.

      19. Tetrakis[μ3-4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)] * Compound Description: This compound is a tetranuclear complex formed by four sodium ions bridged by four Schiff base anions containing a 1,3,4-oxadiazole ring. The structure is stabilized by O—H⋯N hydrogen bonds between methanol molecules and Schiff base anions.

        20. aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II) * Compound Description: This zinc(II) complex contains two ligands featuring a 1,3,4-oxadiazole ring with a p-tolyl group at the 5-position. The zinc ion is coordinated by nitrogen and oxygen atoms from the ligands.

          21. (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives * Compound Description: This series of compounds combines an indolizine moiety with a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position. These compounds were synthesized and evaluated for their anticancer and antimicrobial activities, showing promising results.

            22. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate * Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a pyridin-4-yl group at the 5-position. The crystal structure reveals a symmetric N⋯H+⋯N unit.

              23. (5‐R‐1,3,4‐Oxadiazol‐2‐yl)furoxans * Compound Description: This class of compounds features a 1,3,4-oxadiazole ring directly linked to a furoxan ring. They were synthesized using a novel one-pot method involving the reaction of 3-methylfuroxan-4-carboxylic acid hydrazide with various carboxylic acids or their chlorides in the presence of POCl3.

                24. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides * Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety through a sulfanyl acetamide bridge. The 5-position of the oxadiazole ring is substituted with various un/substituted phenyl groups. These compounds were synthesized and evaluated for their antibacterial potential, showing promising results.

                  25. 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole * Compound Description: This compound is a bi-heterocyclic system featuring a 1,3,4-oxadiazole ring linked to a benzoxazole moiety through a sulfanyl ethyl sulfanyl bridge. This compound was synthesized and evaluated for its antimicrobial, antioxidant, and antitubercular activities.

                    26. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide * Compound Description: This compound, a potent and selective calcium release-activated calcium (CRAC) channel inhibitor, features a biphenyl group connected to a benzamide moiety. The biphenyl group is substituted with a 4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl group. This compound showed potential as a therapeutic agent for treating inflammatory diseases.

                      27. Substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines * Compound Description: This series of compounds features a benzamine moiety linked to the 2-position of the oxadiazole ring through a methyl bridge. These compounds were synthesized and evaluated for their antiproliferative and antioxidant activities, showing promising results.

                        28. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives * Compound Description: VNI is a potent inhibitor of protozoan CYP51 that cures Chagas disease. This series of VNI derivatives, incorporating a 1,3,4-oxadiazole ring linked to a benzamide moiety, was designed to target fungal infections. These compounds were synthesized, and their antifungal activities were evaluated.

                          29. 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine * Compound Description: This compound is an energetic material precursor featuring a 1,3,4-oxadiazole ring linked to a tetrazole ring through a methylene bridge. It was synthesized and characterized using various techniques, including NMR, IR, DSC, and X-ray crystallography.

                            30. 1-Isonicotinoyl-4-phenylthiosemicarbazide and Crystal Structures of N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

                              Compound Description: This entry discusses three different compounds. The first, 1-isonicotinoyl-4-phenylthiosemicarbazide, serves as a precursor for the other two compounds. The second compound, N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride, is a 1,3,4-oxadiazole derivative with a pyridin-4-yl group at the 5-position. The third compound, 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, is a 1,2,4-triazole derivative. The crystal structures and antioxidant activities of these compounds have been reported.

                            31. (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone

                              Compound Description: This compound incorporates a 1,3,4-oxadiazole ring linked to an indolizine moiety and a fluorophenyl group. It is a potential anti-cancer and antimicrobial agent.

                            32. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

                              Compound Description: This compound represents a hybrid ring system incorporating a thiazole ring linked to a benzamide moiety, further connected to a 1,3,4-oxadiazole ring through a phenyl linker. This compound showed potential antibacterial activity.

                            Overview

                            2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound notable for its diverse structural features, including a furan ring and an oxadiazole moiety. The compound is classified under the category of organic compounds and is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. The molecular formula for this compound is C20H14ClN3O3C_{20}H_{14}ClN_{3}O_{3}, with a molar mass of approximately 379.8 g/mol .

                            Synthesis Analysis

                            The synthesis of 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves several key steps:

                            1. Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or derivatives under dehydrating conditions.
                            2. Introduction of the Furan Moiety: The furan component can be incorporated using methods like Friedel-Crafts acylation.
                            3. Amide Bond Formation: The final step involves coupling the oxadiazole and furan intermediates to form the desired amide bond. This is often facilitated by coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide or dicyclohexylcarbodiimide in the presence of a base .
                            Molecular Structure Analysis

                            The molecular structure of 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide features:

                            • Molecular Formula: C20H14ClN3O3C_{20}H_{14}ClN_{3}O_{3}
                            • Molecular Weight: 379.8 g/mol
                            • InChI Key: AZEBMSLKWAUHHS-UHFFFAOYSA-N
                            • Structural Characteristics: The compound includes a chlorophenyl group, a phenoxy linkage, an oxadiazole ring, and a furan ring, contributing to its unique chemical properties .
                            Chemical Reactions Analysis

                            The compound can participate in various chemical reactions:

                            1. Oxidation Reactions: The furan ring may undergo oxidation to yield furanones.
                            2. Reduction Reactions: Nitro groups on the phenyl ring can be reduced to amines.
                            3. Substitution Reactions: The aromatic rings are susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization .
                            Mechanism of Action

                            The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is primarily attributed to its interaction with specific molecular targets:

                            • Enzyme Interaction: The oxadiazole moiety may interact with enzymes or receptors, modulating their activity.
                            • Binding Affinity: The furan ring can influence binding to proteins or nucleic acids, potentially altering their functions and leading to biological effects such as anti-inflammatory or anticancer activities .
                            Physical and Chemical Properties Analysis

                            The physical and chemical properties of 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide include:

                            • Density: Approximately 1.367g cm31.367\,\text{g cm}^{3} (predicted)
                            • pKa Value: Estimated at 13.5513.55 (predicted), indicating basicity.

                            These properties suggest that the compound may exhibit significant solubility in organic solvents and could have varied reactivity depending on environmental conditions .

                            Applications

                            The potential applications of 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide are diverse:

                            1. Medicinal Chemistry: Investigated for therapeutic properties including anti-inflammatory and anticancer activities.
                            2. Biochemical Assays: Its unique structural features make it suitable as a probe in various biochemical assays.
                            3. Material Science: Utilized in the development of new materials with specific electronic or optical properties due to its complex structure .

                            Properties

                            CAS Number

                            862809-14-1

                            Product Name

                            2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

                            IUPAC Name

                            2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

                            Molecular Formula

                            C14H10ClN3O4

                            Molecular Weight

                            319.7

                            InChI

                            InChI=1S/C14H10ClN3O4/c15-9-3-5-10(6-4-9)21-8-12(19)16-14-18-17-13(22-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)

                            InChI Key

                            IPXOJGQVTVARFY-UHFFFAOYSA-N

                            SMILES

                            C1=COC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl

                            Solubility

                            not available

                            Product FAQ

                            Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                            • To receive a quotation, send us an inquiry about the desired product.
                            • The quote will cover pack size options, pricing, and availability details.
                            • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                            • Quotations are valid for 30 days, unless specified otherwise.
                            Q2: What Are the Payment Terms for Ordering Products?
                            • New customers generally require full prepayment.
                            • NET 30 payment terms can be arranged for customers with established credit.
                            • Contact our customer service to set up a credit account for NET 30 terms.
                            • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                            Q3: Which Payment Methods Are Accepted?
                            • Preferred methods include bank transfers (ACH/wire) and credit cards.
                            • Request a proforma invoice for bank transfer details.
                            • For credit card payments, ask sales representatives for a secure payment link.
                            • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                            Q4: How Do I Place and Confirm an Order?
                            • Orders are confirmed upon receiving official order requests.
                            • Provide full prepayment or submit purchase orders for credit account customers.
                            • Send purchase orders to sales@EVITACHEM.com.
                            • A confirmation email with estimated shipping date follows processing.
                            Q5: What's the Shipping and Delivery Process Like?
                            • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                            • You can use your FedEx account; specify this on the purchase order or inform customer service.
                            • Customers are responsible for customs duties and taxes on international shipments.
                            Q6: How Can I Get Assistance During the Ordering Process?
                            • Reach out to our customer service representatives at sales@EVITACHEM.com.
                            • For ongoing order updates or questions, continue using the same email.
                            • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                            Quick Inquiry

                             Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.